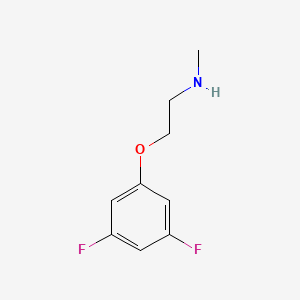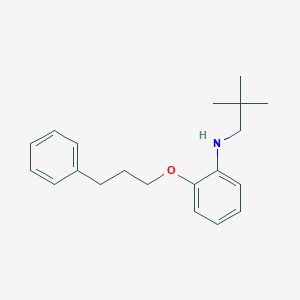
N-Neopentyl-2-(3-phenylpropoxy)aniline
Übersicht
Beschreibung
“N-Neopentyl-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C20H27NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-Neopentyl-2-(3-phenylpropoxy)aniline” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propoxy group (a three-carbon chain attached to an oxygen atom), and a neopentyl group (a four-carbon chain where three of the carbons are connected to the same carbon) attached to a nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of “N-Neopentyl-2-(3-phenylpropoxy)aniline” is 297.44 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
In organometallic chemistry, the reactivity and coordination behavior of N-neopentyl-anilines have been explored. For example, the study by Bezombes et al. (2003) investigated the behavior of N-trimethylsilyl and N-neopentyl-anilines towards trimethylalane, revealing the formation of various Al–N compounds through reactions at ambient temperature or with gentle heating. This work highlights the potential of neopentyl-anilines in synthesizing organometallic complexes with interesting structural properties (Bezombes et al., 2003).
Synthesis of Hindered Anilines
The catalytic synthesis of sterically hindered anilines using aryl and hetarylboronic acid neopentylglycol esters demonstrates the versatility of neopentyl-aniline derivatives in organic synthesis. The work by Mailig et al. (2015) on practical catalytic methods opens pathways for accessing a broad range of tertiary and secondary anilines, including sterically hindered ones, which are crucial in pharmaceutical and materials chemistry (Mailig et al., 2015).
Corrosion Inhibition
Neopentyl-aniline derivatives have also been studied for their application in corrosion inhibition. Daoud et al. (2014) synthesized a thiophene Schiff base derivative and evaluated its effectiveness as a corrosion inhibitor on mild steel. This research indicates the potential of neopentyl-aniline derivatives in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in various industrial applications (Daoud et al., 2014).
Electroluminescence and Chemosensing
Further applications are found in the development of luminescent materials and chemosensors. Vezzu et al. (2010) reported the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, showcasing the potential of aniline derivatives in creating advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Vezzu et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-20(2,3)16-21-18-13-7-8-14-19(18)22-15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,21H,9,12,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWYETYOLSDOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Neopentyl-2-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



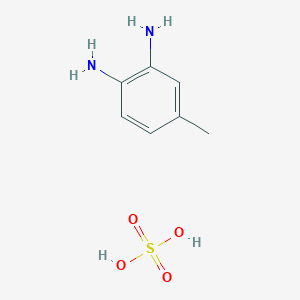
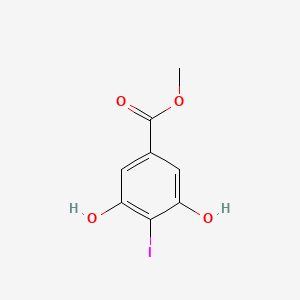
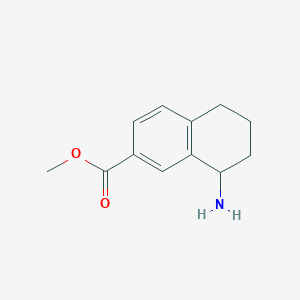
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)
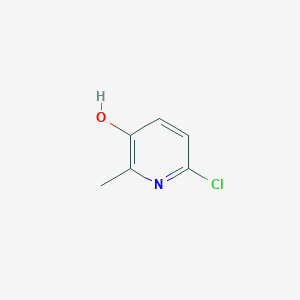
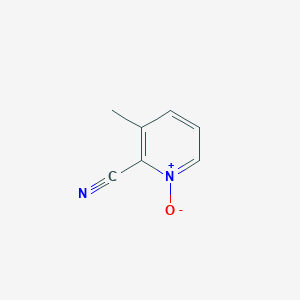
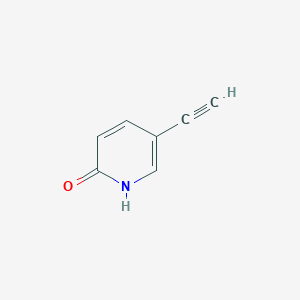
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)
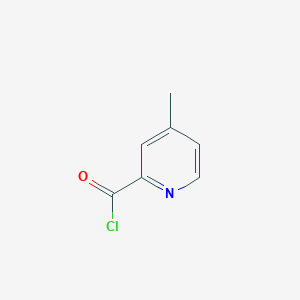
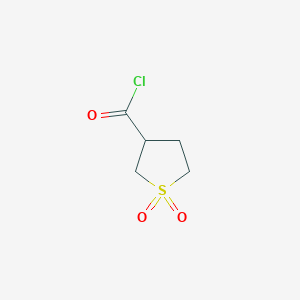
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
